molecular formula C19H21N3O2S B14050831 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

Cat. No.: B14050831
M. Wt: 355.5 g/mol
InChI Key: GZXYPSMPYVTOJH-MRXNPFEDSA-N
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Description

1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, 2-(2R)-1-methylpyrrolidine, and pyrrolo[2,3-b]pyridine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
  • 1-(benzenesulfonyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
  • 1-(benzenesulfonyl)-2-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzenesulfonyl group and the pyrrolopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-21-12-6-8-16(21)14-17-13-15-7-5-11-20-19(15)22(17)25(23,24)18-9-3-2-4-10-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/t16-/m1/s1

InChI Key

GZXYPSMPYVTOJH-MRXNPFEDSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Canonical SMILES

CN1CCCC1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Origin of Product

United States

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